![molecular formula C17H14F3NO2S B3480248 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3480248.png)
4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure that makes it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of specific enzymes and receptors. This compound has been found to bind to the active site of these enzymes and receptors, preventing them from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects, depending on the target enzyme or receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide depend on the specific target enzyme or receptor. This compound has been found to exhibit potent inhibitory activity against a range of targets, including proteases and kinases. Inhibition of these targets can lead to a range of effects, including the modulation of inflammatory responses, the regulation of cell growth and differentiation, and the prevention of viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against a range of enzymes and receptors, its unique chemical structure, and its potential for the development of new drugs. However, there are also limitations associated with the use of this compound in lab experiments, including its high cost, its limited availability, and the need for specialized expertise to handle and synthesize this compound.
Future Directions
There are several future directions for the study of 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide. These include the development of new drugs based on the structure of this compound, the identification of new targets for this compound, and the optimization of the synthesis method to improve yields and reduce costs. Other future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, the evaluation of its safety and toxicity profiles, and the exploration of its potential applications in the treatment of various diseases and conditions.
Conclusion:
In conclusion, 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits potent inhibitory activity against a range of enzymes and receptors, making it a promising candidate for the development of new drugs. The synthesis method for this compound has been optimized to produce high yields of pure product, and there are several future directions for the study of this compound. Overall, 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide represents a promising avenue for the development of new drugs and the advancement of scientific research.
Scientific Research Applications
4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against a range of enzymes and receptors, including proteases and kinases. These enzymes and receptors play crucial roles in various physiological processes, making them attractive targets for drug development.
properties
IUPAC Name |
4-(thietan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2S/c18-17(19,20)14-3-1-2-4-15(14)21-16(22)11-5-7-12(8-6-11)23-13-9-24-10-13/h1-8,13H,9-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCRQZEKPSIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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